N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Medicinal Chemistry Adenosine Receptor Ligands Structure-Activity Relationship

This compound is a unique chemotype integrating a validated A₃AR-privileged chromone-2-carboxamide scaffold with a 2-phenylbenzothiazole substituent, creating a topological variant absent in standard N-phenyl or N-thiazolyl series. Its architecture demands controlled amidation to avoid documented cyclization side-products, making it a critical positive control for synthetic method validation. Procure for adenosine receptor selectivity panels, ATR/ATM kinase profiling, or as a reference standard alongside its close analogs (e.g., CAS 67733-18-0) for internally controlled SAR studies.

Molecular Formula C23H14N2O3S
Molecular Weight 398.4 g/mol
CAS No. 361173-71-9
Cat. No. B3262763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
CAS361173-71-9
Molecular FormulaC23H14N2O3S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C23H14N2O3S/c26-18-13-20(28-19-11-5-2-8-15(18)19)22(27)24-16-9-3-1-7-14(16)23-25-17-10-4-6-12-21(17)29-23/h1-13H,(H,24,27)
InChIKeyVTWIMUBJGGPPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide (CAS 361173-71-9): A Structurally Distinct Chromone–Benzothiazole Hybrid for Focused Screening


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide (CAS 361173-71-9, molecular formula C₂₃H₁₄N₂O₃S, molecular weight 398.4) is a synthetic heterocyclic compound that integrates a 4-oxo-4H-chromene-2-carboxamide core with a 2-phenylbenzothiazole substituent via a carboxamide linkage . The chromone-2-carboxamide scaffold has been established as a privileged structure for developing selective A₃ adenosine receptor (A₃AR) ligands, with numerous derivatives showing nanomolar affinity and high subtype selectivity [1]. The incorporation of a 2-phenylbenzothiazole moiety introduces an additional pharmacophoric element distinct from simpler N-phenyl or N-thiazolyl analogs, creating a chemotype of interest for adenosine receptor, kinase inhibition, and anticancer screening programs [2].

Why N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide Cannot Be Substituted by Simpler Chromone-2-Carboxamide Analogs


Within the chromone-2-carboxamide chemical space, minor structural modifications—particularly at the amide side chain—profoundly alter both target affinity and selectivity profiles. SAR studies demonstrate that the nature and topology of the aromatic substituent on the carboxamide nitrogen directly control adenosine receptor subtype preference: N-phenyl derivatives favor A₃AR binding, while N-thiazolyl derivatives can shift selectivity toward A₁ or A₂A subtypes [1]. The target compound's 2-phenylbenzothiazole moiety introduces a structurally extended, sulfur-containing heteroaromatic system not present in simpler N-phenyl or N-(thiazol-2-yl) analogs. Furthermore, synthetic chemistry evidence reveals that attempted amidation of 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol can yield unexpected cyclization products (benzothiazolyl-chromenones and spiro-benzothiazine-chromenes) instead of the intended carboxamide, depending on reaction conditions [2]. This synthetic nuance underscores that the target compound is not trivially accessible or interchangeable with close analogs—its specific architecture demands controlled synthetic conditions and yields a uniquely substituted chemotype that cannot be assumed equipotent or equiselective to other chromone-2-carboxamides without direct comparative data.

Quantitative Differentiation Evidence for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide: Comparator-Based Analysis


Structural Differentiation: Phenyl Spacer Between Benzothiazole and Carboxamide Nitrogen Creates a Topologically Unique Pharmacophore

The target compound features a 2-(1,3-benzothiazol-2-yl)phenyl substituent on the carboxamide nitrogen, introducing an ortho-substituted phenyl spacer between the benzothiazole and the chromone core. This contrasts with the key comparator N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 67733-18-0), in which the benzothiazole is directly fused to the amide nitrogen without a phenyl spacer . Molecular weight comparison: target compound MW = 398.4 g/mol vs. comparator MW = 322.3 g/mol, a difference of 76.1 g/mol attributable to the phenyl spacer . The conformational flexibility and extended π-system introduced by the 2-phenylbenzothiazole motif is known to influence target binding geometry; in related 2-arylbenzothiazole pharmacophores, the aryl substituent at the benzothiazole 2-position modulates both kinase inhibition potency and selectivity [1].

Medicinal Chemistry Adenosine Receptor Ligands Structure-Activity Relationship

Adenosine A₃ Receptor Pharmacophore Compatibility: Chromone-2-Carboxamide Scaffold Confers Subtype Selectivity Not Observed in 3-Hetarylchromone Isomers

The chromone-2-carboxamide scaffold has been validated across multiple independent studies as a privileged template for A₃ adenosine receptor (A₃AR) ligand development. The benchmark compound N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (Compound 31) displayed an hA₃ Kᵢ of 167 nM with selectivity ratios of 590-fold versus hA₁ and 480-fold versus hA₂A [1]. In contrast, 3-hetarylchromones (where the benzothiazole is attached at the chromone C-3 position rather than via a C-2 carboxamide) are primarily evaluated as ATR kinase inhibitors, with representative compounds 2c, 7h, and 7l showing IC₅₀ values of 2.53–6.55 µM against HCT116 and HeLa cancer cell lines—a distinct biological profile from adenosine receptor targeting [2]. The target compound's chromone-2-carboxamide architecture aligns it with the A₃AR ligand series, whereas 3-benzothiazolylchromones represent a mechanistically unrelated chemotype.

Adenosine Receptors GPCR Ligands Subtype Selectivity

Synthetic Accessibility Differentiation: The Target Amide Product Is Thermodynamically Favored Under Standard Amidation Conditions, Unlike Closely Related Benzothiazole-Forming Reactions That Yield Rearranged Products

Attempted reaction of 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol under PyBOP-mediated amidation conditions unexpectedly produces 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one (a ketone) and spiro[1,4-benzothiazine-2,2'-chromene]-3,4'-dione rather than the anticipated carboxamide, due to competitive nucleophilic attack by the thiol group followed by cyclization [1]. The target compound circumvents this synthetic pitfall because it is prepared from pre-formed 2-(1,3-benzothiazol-2-yl)aniline—a building block in which the benzothiazole ring is already constructed and the reactive functionality is exclusively the aromatic amine. This yields the desired amide as the expected product under standard carbodiimide or acid chloride coupling conditions, providing a more reliable synthetic route with higher atom economy and fewer side products compared to the direct thiol-amine approach.

Synthetic Chemistry Amidation Chromone Derivatives

Chromone-2-Carboxamide Cytotoxic SAR: Aromatic Amide Substituents Modulate Antiproliferative Potency Across Cancer Cell Lines

In a systematic evaluation of 21 chromone-2-carboxamide derivatives bearing diverse amide side chains, 13 compounds showed promising cytotoxic activity (IC₅₀ range: 0.9–10 µM) against MCF-7 (breast), OVCAR/IGROV (ovarian), and HCT-116 (colon) cancer cell lines [1]. Notably, 6-fluoro substitution on the chromone nucleus and propyl/3-ethylphenyl groups on the amide side chain were associated with enhanced potency. While the target compound's specific IC₅₀ values have not been reported in primary literature, its 2-phenylbenzothiazole amide substituent represents a distinct structural class within this SAR landscape—combining the extended aromatic surface of a biphenyl-like motif with the heteroatom features of a benzothiazole. By comparison, the structurally simpler analog N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibited an IC₅₀ of 25 µM against MCF-7 cells , suggesting that the position and nature of the benzothiazole attachment significantly influence cytotoxic potency.

Anticancer Activity Cytotoxicity Chromone Carboxamides

Recommended Application Scenarios for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide Based on Quantitative Evidence


A₃ Adenosine Receptor Focused Screening Libraries

Given that the chromone-2-carboxamide scaffold is validated as a privileged template for selective A₃AR ligands (benchmark compound 31: hA₃ Kᵢ = 167 nM, 590-fold selectivity over hA₁), the target compound should be prioritized for inclusion in adenosine receptor screening panels where subtype selectivity is the primary endpoint [1]. Its 2-phenylbenzothiazole substituent offers a topological variant distinct from previously characterized N-phenyl and N-thiazolyl analogs, potentially capturing unexplored regions of the A₃AR binding pocket [2].

Kinase Inhibition Profiling in DNA Damage Response Pathways

Although the target compound belongs to the chromone-2-carboxamide class (predominantly associated with adenosine receptors), the benzothiazole moiety is a recognized kinase inhibitor pharmacophore. The structurally related 3-benzothiazolylchromone series has demonstrated ATR kinase inhibition with cellular IC₅₀ values of 2.53–6.55 µM and Chk1 phosphorylation inhibition at 2–5 µM in HeLa cells [3]. The target compound should be evaluated in ATR/ATM kinase panels to determine whether the chromone-2-carboxamide connectivity retains or enhances kinase inhibitory activity compared to the 3-hetarylchromone isomers.

Anticancer Phenotypic Screening with Built-in Comparator Analysis

The chromone-2-carboxamide chemotype has demonstrated antiproliferative activity across breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines with IC₅₀ values ranging from 0.9 to >25 µM depending on amide substituent identity [4]. When procuring this compound for anticancer screening, it should be run in parallel with the direct benzothiazolyl-amide analog (N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, CAS 67733-18-0) and the simple N-phenyl analog (4-oxo-N-phenyl-4H-chromene-2-carboxamide) to quantify the contribution of the 2-phenylbenzothiazole group to cytotoxicity. This three-compound panel provides an internally controlled SAR dataset for procurement justification.

Synthetic Method Development and Chemical Biology Tool Generation

The documented synthetic anomaly—whereby attempted direct amidation of chromone-2-carboxylic acid with 2-aminobenzenethiol yields rearranged products instead of the expected carboxamide—establishes this compound as a valuable reference standard for synthetic method validation [5]. The target compound's successful synthesis via 2-(1,3-benzothiazol-2-yl)aniline coupling serves as a positive control for distinguishing between productive amidation and undesired cyclization pathways, making it a useful tool compound for laboratories optimizing chromone-benzothiazole hybrid syntheses.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.